REACTION_CXSMILES
|
[N:1]1([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[C:12](=[N:16]O)[CH2:11][CH2:10]3)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[H][H]>[C].[Pd].C(O)C>[N:1]1([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[CH:12]([NH2:16])[CH2:11][CH2:10]3)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1 |f:2.3|
|
Name
|
5-morpholin-4-yl-indan-1-on-oxime
|
Quantity
|
2.76 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)C=1C=C2CCC(C2=CC1)=NO
|
Name
|
palladium carbon
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CUSTOM
|
Details
|
the reaction solution and condensing the filtrate under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1(CCOCC1)C=1C=C2CCC(C2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.64 g | |
YIELD: CALCULATEDPERCENTYIELD | 63.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |